4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate
Overview
Description
4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate is a chemical compound with the molecular formula C24H27NO2 . It is also known as trans-4-(4-Butylcyclohexyl)benzoic acid 4-cyanophenyl ester .
Molecular Structure Analysis
The molecular structure of 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate can be represented by the SMILES notation:CCCCC1CCC (CC1)C2=CC=C (C=C2)C (=O)OC3=CC=C (C=C3)C#N
. Physical And Chemical Properties Analysis
The boiling point of 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate is predicted to be 516.1±50.0 °C and its density is predicted to be 1.15±0.1 g/cm3 .Scientific Research Applications
Liquid Crystal Materials Development
4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate has been studied for its potential applications in the development of novel liquid crystal materials. Research indicates that derivatives of this compound, such as 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, are promising candidates for liquid crystal materials due to their structural properties and thermal behavior. These materials are crucial for the advancement of display technologies and electro-optic devices, providing a foundation for improved liquid crystal displays (LCDs) and other related applications (Shen Jin-ping, 2007).
Synthesis and Catalytic Activity
The compound's derivatives have also been explored in the context of synthesis and catalytic activity. Studies show that cyclohexane-based derivatives, including those related to 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate, are involved in metalation processes with significant implications for catalysis. For instance, metalation of cyclohexane-based phosphinite pincer ligands has led to the discovery of new catalytic activities in dehydrogenation reactions, highlighting the compound's role in enhancing catalytic efficiency and exploring new pathways in organic synthesis (A. Polukeev & O. Wendt, 2017).
Mesomorphic Properties and Applications
Research into the mesomorphic properties of phenyl 4-[trans-4-n-alkyl-cyclohexanoyloxy]-benzoates and cyclohexyl 4-benzoyloxybenzoates, which are closely related to 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate, has provided insights into the effects of alicyclic parts and lateral substituents on liquid crystalline behaviors. These studies are crucial for designing materials with specific liquid crystalline phases, which are essential for various advanced technological applications, including sensors, displays, and photovoltaic devices (H. Deutscher, C. Seidel, M. Körber, & H. Schubert, 1979).
Safety And Hazards
properties
IUPAC Name |
(4-cyanophenyl) 4-(4-butylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-2-3-4-18-5-9-20(10-6-18)21-11-13-22(14-12-21)24(26)27-23-15-7-19(17-25)8-16-23/h7-8,11-16,18,20H,2-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUBQGAGYOVSAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919885 | |
Record name | 4-Cyanophenyl 4-(4-butylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | |
CAS RN |
91225-21-7 | |
Record name | 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091225217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanophenyl 4-(4-butylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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